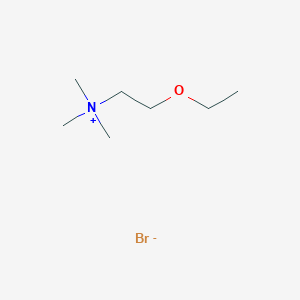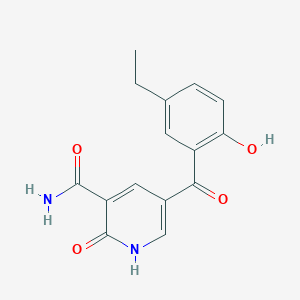
N-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonamide: is a synthetic organic compound known for its potential applications in medicinal chemistry. It is characterized by the presence of an indene moiety linked to a benzenesulfonamide group, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonamide typically involves the condensation of 2,3-dihydro-1H-indene-1-one with 4-methylbenzenesulfonamide under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: N-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols; solvents like dichloromethane or acetonitrile
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of N-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as LSD1. By inhibiting LSD1, the compound can modulate histone methylation, leading to changes in gene expression. This inhibition can result in the suppression of cancer cell proliferation and the induction of apoptosis .
Comparación Con Compuestos Similares
N-(2,3-Dihydro-1H-inden-1-ylidene)benzohydrazides: These compounds also target LSD1 and exhibit similar biological activities.
N-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(morpholinosulfonyl)benzohydrazide: Another potent LSD1 inhibitor with comparable anticancer properties.
Uniqueness: N-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonamide stands out due to its specific structural features that enhance its binding affinity and selectivity towards LSD1. This makes it a promising candidate for further development as a therapeutic agent .
Propiedades
Fórmula molecular |
C16H15NO2S |
|---|---|
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
(NE)-N-(2,3-dihydroinden-1-ylidene)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H15NO2S/c1-12-6-9-14(10-7-12)20(18,19)17-16-11-8-13-4-2-3-5-15(13)16/h2-7,9-10H,8,11H2,1H3/b17-16+ |
Clave InChI |
YHZFQVGRPVHLHZ-WUKNDPDISA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\CCC3=CC=CC=C32 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N=C2CCC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-{[(3,4-dimethylphenyl)sulfonyl]amino}ethyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B13357324.png)
![1-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13357331.png)







![3-[(Ethylsulfanyl)methyl]-6-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357378.png)



![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357424.png)
